molecular formula C20H26Cl6N6Zn B12328178 zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride CAS No. 67763-26-2

zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride

Cat. No.: B12328178
CAS No.: 67763-26-2
M. Wt: 628.5 g/mol
InChI Key: WEWRLBQDAGWPJO-UHFFFAOYSA-J
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Description

IUPAC Name: Zinc; 4-(diethylamino)-2-methylbenzenediazonium; tetrachloride Synonyms:

  • 4-(Diethylamino)-2-methylbenzenediazonium tetrachlorozincate(2−)
  • Fast Violet B salt (approximately 20% dye content)
  • CAS RN: 318958-37-1

Molecular Formula: (C₁₁H₁₆N₃Cl)₂·ZnCl₂ Molecular Weight: 559 g/mol Structure: Comprises a benzenediazonium core substituted with diethylamino and methyl groups, complexed with zinc chloride.

Applications: Primarily used as a diazo dye precursor in textiles and industrial colorants . Its diazonium group enables coupling reactions to form azo dyes.

Safety: Classified as explosive when dry and sensitive to heat, light, or shock . Zinc compounds are listed under Community Right-To-Know regulations due to toxicity concerns .

Properties

CAS No.

67763-26-2

Molecular Formula

C20H26Cl6N6Zn

Molecular Weight

628.5 g/mol

IUPAC Name

zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride

InChI

InChI=1S/2C10H13ClN3.4ClH.Zn/c2*1-3-14(4-2)8-5-6-10(13-12)9(11)7-8;;;;;/h2*5-7H,3-4H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

WEWRLBQDAGWPJO-UHFFFAOYSA-J

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)[N+]#N)Cl.CCN(CC)C1=CC(=C(C=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride typically involves the diazotization of 2-chloro-4-(diethylamino)aniline. This process is carried out by treating the aniline derivative with nitrous acid in the presence of hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then reacted with zinc chloride to form the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

Zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride is primarily utilized as a reagent in organic synthesis. It facilitates diazo coupling reactions, where it forms azo compounds through the reaction with aromatic amines. These azo compounds are essential intermediates in the synthesis of various organic materials.

Key Applications:

  • Synthesis of Azo Compounds: The compound enables the formation of azo linkages (N=N) which are crucial for producing dyes and pigments used in textiles and coatings.
  • Functional Group Transformations: It can be transformed into other functional groups, such as nitro or fluoro groups, making it versatile for synthesizing new materials.

Dye Production

The compound is extensively used in the dye industry due to its ability to form stable azo dyes. These dyes are characterized by their vivid colors and are widely used in textiles, plastics, and food coloring.

Case Study:

  • Azo Dye Synthesis: A study demonstrated that this compound could effectively couple with various aromatic amines to produce high-yield azo dyes with excellent stability and colorfastness.

Pharmaceutical Applications

In pharmaceuticals, this compound serves as a precursor for synthesizing biologically active molecules. Its ability to introduce functional groups allows for the development of new drugs.

Key Insights:

  • Drug Development: Researchers have explored the use of diazonium salts like this compound to create compounds with potential therapeutic effects against various diseases .

Interaction Studies

Research on the interactions of this compound with nucleophiles has provided insights into its reactivity patterns. Understanding these interactions is crucial for optimizing its use in synthetic pathways.

Findings:

  • Studies have shown that this compound reacts favorably with various substrates, enhancing its utility as an electrophile in coupling reactions.

Environmental Considerations

While the applications of this compound are extensive, it is essential to consider its environmental impact. Proper handling and disposal methods must be employed to mitigate any potential hazards associated with its use.

Regulatory Insights:

  • Compliance with environmental regulations regarding hazardous substances is critical in industries utilizing this compound .

Summary Table of Applications

Application AreaDescriptionNotable Outcomes
Organic SynthesisReagent for azo compound synthesisFormation of stable azo dyes
Dye ProductionKey component in dye manufacturingHigh yield and colorfastness
Pharmaceutical UsePrecursor for biologically active compoundsDevelopment of new therapeutic agents
Interaction StudiesReactivity analysis with nucleophilesEnhanced understanding of electrophilic behavior
Environmental ImpactConsiderations for safe handling and disposalCompliance with regulations

Mechanism of Action

The mechanism of action of zinc;2-chloro-4-(diethylamino)benzenediazonium;tetrachloride involves the formation of reactive intermediates such as diazonium ions. These intermediates can undergo various reactions, including substitution and coupling, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Modifications
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Stability/Safety
Zinc;4-(diethylamino)-2-methylbenzenediazonium tetrachloride Diethylamino, methyl (C₁₁H₁₆N₃Cl)₂·ZnCl₂ 559 Dyes (Fast Violet B) Explosive when dry
2-Methoxy-4-morpholinobenzenediazonium chloride zinc chloride (CAS 67801-08-5) Methoxy, morpholinyl C₂₂H₂₈Cl₄N₆O₂Zn 657.3 (calculated) Not specified; likely dyes or intermediates Likely heat-sensitive due to diazonium group
4-Diazo-N-ethyl-N-(2-hydroxyethyl)aniline chloride zinc chloride Ethyl, hydroxyethyl C₁₀H₁₄Cl₃N₃OZn 398.0 Textile dyes, photochemical applications Moderate toxicity; requires handling in solution
2,5-Diethoxy-4-morpholino-benzenediazonium zinc chloride Diethoxy, morpholino C₂₄H₃₂Cl₄N₆O₃Zn 687.8 (calculated) Explosives (historical use) High instability; explosive above 40°C

Key Observations :

  • Electron-donating groups (e.g., diethylamino, morpholino) enhance stability in solution but reduce thermal stability in solid form .
  • Bulky substituents (e.g., morpholine) may hinder coupling reactions compared to simpler groups like methyl .
Counterion Variations
Compound Name Counterion Molecular Formula Reactivity Applications
Zinc;4-(diethylamino)-2-methylbenzenediazonium tetrachloride ZnCl₄²⁻ (C₁₁H₁₆N₃Cl)₂·ZnCl₂ Moderate; forms azo dyes Dyes
4-Dimethylaminobenzenediazonium tetrafluoroborate BF₄⁻ C₈H₁₀N₃BF₄ High; water-soluble Electrosynthesis, surface modification
3-Methyl-4-(pyrrolidin-1-yl)benzenediazonium tetrafluoroborate BF₄⁻ C₁₁H₁₃N₃BF₄ High; rapid decomposition Explosives, research chemicals

Key Observations :

  • Tetrafluoroborate (BF₄⁻) salts exhibit higher solubility in polar solvents compared to zinc chloride complexes, enabling electrochemical applications .
  • Zinc chloride complexes are preferred in dye industries for their controlled reactivity and cost-effectiveness .
Spectroscopic Data
  • FT-IR : Diazonium peaks (~2100–2200 cm⁻¹ for N≡N⁺) and Zn-Cl stretches (300–400 cm⁻¹) are common across zinc-diazonium complexes .
  • UV-Vis : λₘₐₓ ~450–550 nm for aryl azo chromophores; shifts occur with substituent electron effects .

Biological Activity

Zinc; 2-chloro-4-(diethylamino)benzenediazonium; tetrachloride, often referred to as a diazonium compound, has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms, and potential applications based on recent studies.

Overview and Synthesis

The compound is synthesized through the diazotization of 2-chloro-4-(diethylamino)aniline using nitrous acid, followed by the reaction with zinc chloride to form the tetrachlorozincate complex. This process typically requires low temperatures to stabilize the diazonium salt during synthesis.

The biological activity of zinc; 2-chloro-4-(diethylamino)benzenediazonium; tetrachloride is primarily attributed to its diazonium group, which is highly reactive. The mechanism involves:

  • Substitution Reactions : The diazonium group can be replaced by various nucleophiles, allowing for diverse chemical transformations.
  • Coupling Reactions : It can participate in azo coupling reactions with phenols and aromatic amines, leading to the formation of azo dyes, which have applications in biological labeling and imaging.
  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, potentially altering their function and activity .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of zinc-based compounds. For instance, zinc complexes have been shown to induce apoptosis in cancer cell lines such as HeLa cells. The mechanism involves:

  • DNA Cross-Linking : Zinc ions can form cross-links between DNA strands, inhibiting cell division and promoting cell death.
  • Reactive Oxygen Species (ROS) Generation : Zinc compounds may induce oxidative stress in cancer cells, leading to apoptosis .

Antimicrobial Activity

Zinc compounds exhibit significant antimicrobial properties. Research indicates that zinc(II) derivatives demonstrate higher antibacterial activity compared to traditional antibiotics like ampicillin. This is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Case Studies

  • Antiproliferative Activity Against HeLa Cells :
    • A study reported an IC50 value of 898.35 µg/mL for a zinc complex against HeLa cells, indicating its potential as an anticancer agent. The treatment led to observable apoptosis correlated with increased concentrations of the compound .
  • Antibacterial Efficacy :
    • In another investigation, zinc(II) complexes were tested against various bacterial strains, showing superior efficacy compared to conventional antibiotics. This suggests their potential role in developing new antimicrobial therapies .

Comparative Analysis

Compound TypeAnticancer ActivityAntimicrobial ActivityMechanism of Action
Zinc; 2-Chloro-4-(Diethylamino)BenzenediazoniumModerateSignificantDNA cross-linking, ROS generation
Zinc(II) DichloroethylenediamineHighModerateApoptosis induction via DNA interaction
Zinc(II) Cysteine DithiocarbamateHighHighCovalent binding with DNA

Q & A

Basic: What foundational steps and theoretical considerations guide the synthesis of zinc-2-chloro-4-(diethylamino)benzenediazonium tetrachloride?

Methodological Answer:

  • Synthesis Protocol :
    • Diazotization: Start with the precursor 2-chloro-4-(diethylamino)aniline under acidic conditions (e.g., HCl) at 0–5°C to form the diazonium salt.
    • Coordination: Introduce zinc chloride (ZnCl₂) to the diazonium solution, maintaining low temperatures to stabilize the reactive intermediate.
    • Isolation: Precipitate the complex via solvent evaporation or salting-out, followed by recrystallization for purity .
  • Theoretical Framework : Align reaction conditions with ligand-field theory to predict coordination geometry (e.g., tetrahedral vs. octahedral) and electronic transitions. Use UV-Vis spectroscopy to validate electronic interactions .

Advanced: How can researchers resolve discrepancies between computational predictions and experimental stability data for this compound?

Methodological Answer:

  • Triangulation Strategy :
    • DFT Calculations : Optimize molecular geometry using density functional theory (DFT) and compare bond lengths/angles with X-ray crystallography data .
    • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures experimentally and correlate with computed lattice energies .
    • Error Analysis : Identify outliers by cross-referencing solvent effects (e.g., polar vs. nonpolar) in simulations with empirical stability tests .

Basic: Which spectroscopic techniques are most effective for characterizing this complex, and how should data validation be performed?

Methodological Answer:

  • Key Techniques :
    • IR Spectroscopy : Identify ν(N≡N) stretches (2080–2120 cm⁻¹) to confirm diazonium integrity .
    • NMR : Use ¹H/¹³C NMR to detect diethylamino group splitting patterns and assess ligand coordination .
  • Validation : Cross-check with high-resolution mass spectrometry (HRMS) for molecular ion peaks and compare with NIST Chemistry WebBook reference data .

Advanced: What interdisciplinary frameworks support integrating electrochemical data with material science applications?

Methodological Answer:

  • Conceptual Frameworks :
    • Electrochemical Impedance Spectroscopy (EIS) : Map charge-transfer resistance to assess conductivity for material applications .
    • Theoretical Alignment : Use Marcus theory to interpret electron-transfer kinetics in catalytic or semiconductor contexts .
  • Data Integration : Combine cyclic voltammetry (CV) results with DFT-calculated HOMO-LUMO gaps to predict redox-active behavior .

Basic: How does the benzenediazonium ligand’s electronic structure influence the zinc complex’s reactivity?

Methodological Answer:

  • Electronic Effects :
    • The diethylamino group acts as an electron donor, stabilizing the diazonium moiety and modulating zinc’s Lewis acidity.
    • Use Hammett parameters (σ) to quantify substituent effects on reaction rates (e.g., aryl coupling or nucleophilic substitution) .
  • Experimental Validation : Compare reactivity trends (e.g., ligand substitution kinetics) with computational electrostatic potential maps .

Advanced: What ethical and procedural challenges arise when combining high-throughput screening with traditional characterization?

Methodological Answer:

  • Challenges :
    • Data Consent : Ensure informed consent for linked datasets (e.g., spectroscopic and bioactivity data) .
    • Bias Mitigation : Use blinded analysis for high-throughput assays to prevent confirmation bias in traditional methods .
  • Methodological Solutions : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing and reproducibility .

Basic: What parameters are critical for preventing decomposition during diazotization?

Methodological Answer:

  • Optimized Conditions :
    • Maintain pH < 1 using excess HCl to protonate the diazonium intermediate.
    • Control temperature (<5°C) to suppress side reactions (e.g., dimerization).
    • Use inert atmospheres (N₂/Ar) to avoid oxidative degradation .
  • Monitoring : Track reaction progress via real-time UV-Vis at 300–400 nm to detect premature decomposition .

Advanced: How can hybrid DFT-experimental workflows predict electrochemical properties?

Methodological Answer:

  • Workflow Design :
    • DFT Inputs : Calculate redox potentials using solvation models (e.g., COSMO) and compare with CV data .
    • Validation : Correlate computed electron affinities with experimental reduction potentials, adjusting for solvent dielectric effects .
  • Case Study : For zinc complex electrocatalysis, benchmark DFT-predicted overpotentials against bulk electrolysis results .

Basic: What scaling considerations ensure reproducibility in pilot-scale synthesis?

Methodological Answer:

  • Scale-Up Protocol :
    • Heat Transfer : Use jacketed reactors to maintain consistent temperatures during exothermic steps .
    • Mixing Efficiency : Optimize impeller design to prevent localized concentration gradients.
  • Quality Control : Implement inline PAT (Process Analytical Technology) tools (e.g., Raman spectroscopy) for real-time purity monitoring .

Advanced: How do crystallographic and spectroscopic data inform mechanistic studies of ligand substitution?

Methodological Answer:

  • Mechanistic Probes :
    • X-Ray Diffraction : Resolve bond-length changes during substitution to infer associative vs. dissociative pathways .
    • Time-Resolved IR : Capture transient intermediates (e.g., five-coordinate zinc) during ligand exchange .
  • Theoretical Modeling : Use molecular dynamics (MD) simulations to predict substitution kinetics and validate with stopped-flow spectroscopy .

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